molecular formula C19H25N3O2S B2832507 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2034228-77-6

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2832507
CAS No.: 2034228-77-6
M. Wt: 359.49
InChI Key: MFPJLTNYYYGHCQ-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a pyrazole ring, a thiophene ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Tetrahydro-2H-pyran-2-yl Group: This could be achieved through a nucleophilic substitution reaction.

    Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety could be introduced via an amide coupling reaction.

    Thiophene Ring Attachment: The thiophene ring could be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the cyclopentanecarboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific biological target. Generally, such compounds could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(1-(benzyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Uniqueness

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which could impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-18(19(8-2-3-9-19)17-7-5-11-25-17)21-15-12-20-22(13-15)14-16-6-1-4-10-24-16/h5,7,11-13,16H,1-4,6,8-10,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPJLTNYYYGHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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